molecular formula C6H10N4O2 B1304414 1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide CAS No. 446276-07-9

1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide

Cat. No.: B1304414
CAS No.: 446276-07-9
M. Wt: 170.17 g/mol
InChI Key: IXPNQXFRVYWDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide involves several steps. The synthetic routes and reaction conditions are typically proprietary and specific to the manufacturer. general methods involve the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring structure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide can be compared with other similar compounds, such as:

  • 2-Methyl-4,6-dioxohexahydro-5-pyrimidinecarboximidamide
  • 3-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide

These compounds share similar chemical structures but differ in the position and nature of the substituents on the pyrimidine ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-methyl-2,4-dioxo-1,3-diazinane-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-10-2-3(4(7)8)5(11)9-6(10)12/h3H,2H2,1H3,(H3,7,8)(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPNQXFRVYWDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(=O)NC1=O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377592
Record name 1-methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446276-07-9
Record name 1-methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.